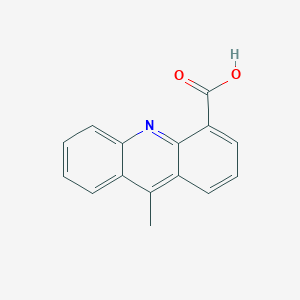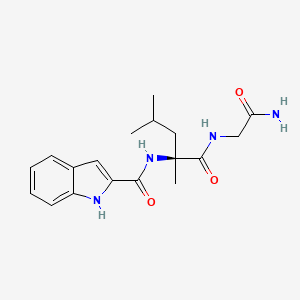![molecular formula C32H20N2O4 B12906367 [6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl- CAS No. 6705-92-6](/img/no-structure.png)
[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two quinoline units connected by a biquinoline linkage, with carboxylic acid and diphenyl groups attached. Its molecular formula is C54H36N2O4, and it has a molecular weight of 788.88 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- typically involves multi-step organic reactions. One common method includes the condensation of biphenyl derivatives with quinoline precursors under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and requires specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include strong acids and bases, oxidizing and reducing agents, and various solvents like toluene and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of partially or fully hydrogenated products .
Applications De Recherche Scientifique
[6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar structural features.
4-Hydroxy-2-quinolones: Compounds with related quinoline structures and significant biological activities
Uniqueness
What sets [6,6’-Biquinoline]-4,4’-dicarboxylicacid, 2,2’-diphenyl- apart is its unique combination of biquinoline linkage and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Propriétés
| 6705-92-6 | |
Formule moléculaire |
C32H20N2O4 |
Poids moléculaire |
496.5 g/mol |
Nom IUPAC |
6-(4-carboxy-2-phenylquinolin-6-yl)-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C32H20N2O4/c35-31(36)25-17-29(19-7-3-1-4-8-19)33-27-13-11-21(15-23(25)27)22-12-14-28-24(16-22)26(32(37)38)18-30(34-28)20-9-5-2-6-10-20/h1-18H,(H,35,36)(H,37,38) |
Clé InChI |
GNLQJZSOBBSSFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5C(=O)O)C6=CC=CC=C6)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)

![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)
![N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine](/img/structure/B12906332.png)
![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)
